molecular formula C3Cl6O3 B1428329 Triphosgene-13C3 CAS No. 1173019-90-3

Triphosgene-13C3

Cat. No.: B1428329
CAS No.: 1173019-90-3
M. Wt: 299.7 g/mol
InChI Key: UCPYLLCMEDAXFR-VMIGTVKRSA-N
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Description

Triphosgene-13C3 (bis(trichloromethyl) carbonate-13C3) is a carbon-13 isotopically labeled derivative of triphosgene, a reagent widely used in organic synthesis for carbonylations and as a safer alternative to phosgene. Its molecular formula is C3Cl6O3, with a molecular weight of 299.726 g/mol (due to three 13C isotopes replacing natural carbon atoms) . Key properties include:

  • Boiling Point: 203–206 °C (lit.)
  • Melting Point: 79–83 °C (lit.)
  • Hazards: Classified as toxic (GHS06) and corrosive (GHS05) with the signal word "Danger" .

Its 13C labeling enables applications in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing to study reaction mechanisms or metabolic pathways without altering chemical reactivity .

Preparation Methods

Triphosgene-13C3 is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:

Industrial production methods follow similar routes but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Triphosgene-13C3 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, DMF, and various alcohols and amines. The major products formed are carbonates, ureas, isocyanates, and various chlorinated compounds.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Carbonates and Chlorides:
Triphosgene-13C3 is primarily employed as a reagent in the synthesis of carbonates and chlorides from alcohols and amines. The incorporation of carbon-13 isotopes allows for the preparation of isotopically labeled compounds, which are valuable for NMR studies and further synthetic applications .

2. Reaction Mechanisms:
The use of this compound enables researchers to investigate reaction mechanisms by tracing the distribution of carbon-13 in final products. This is particularly useful in distinguishing between different reaction pathways and understanding complex organic reactions .

3. Isotopic Labeling for Metabolic Studies:
this compound can be utilized to trace metabolic pathways within living organisms. By incorporating this compound into biological systems, researchers can track the incorporation of carbon-13 into various metabolites, providing insights into cellular processes .

Case Studies

Case Study 1: NMR Spectroscopy Enhancements
In a study focusing on NMR spectroscopy, researchers used this compound to enhance the sensitivity and resolution of signals from organic molecules. The isotopic labeling allowed for detailed structural information to be obtained, which was crucial for understanding complex molecular architectures .

Case Study 2: Synthesis of Isotopically Labeled Esters
this compound has been successfully employed in preparing isotopically labeled esters through its reaction with alcohols. These esters were subsequently used in various applications, including as precursors for drug development and enzyme activity studies .

Comparative Analysis with Related Compounds

Compound NameStructure/CharacteristicsUniqueness
PhosgeneCOCl2; toxic gasHighly volatile; poses significant inhalation risks
DiphosgeneC2Cl4O2; liquidLess toxic than phosgene but still hazardous
Bis(trichloromethyl) carbonateSimilar to this compoundLacks isotopic labeling; used similarly without isotopes
Carbonyl diimidazoleReagent for activating carboxylic acidsOffers safer alternatives for certain reactions

The isotopic labeling of this compound distinguishes it from other similar compounds, allowing for precise tracking in synthetic and analytical applications .

Mechanism of Action

The mechanism of action of triphosgene-13C3 involves the release of phosgene gas upon thermal decomposition. This gas then reacts with various substrates to form carbonylated products. The molecular targets include alcohols, amines, and ketones, which undergo substitution or addition reactions to form the desired products .

Comparison with Similar Compounds

Triphosgene-13C3 vs. Non-labeled Triphosgene

Property This compound Non-labeled Triphosgene (Hypothetical Comparison)
Molecular Formula C3Cl6O3 C3Cl6O3
Molecular Weight 299.726 g/mol ~296.75 g/mol (natural isotopic abundance)
Applications Isotopic tracing, NMR General organic synthesis
Reactivity Identical Identical
Safety Profile Toxic, corrosive Toxic, corrosive (assumed)

Comparison with Other 13C-Labeled Compounds

13C-labeled compounds (e.g., 13C-glucose, 13C-acetate) share the following traits with this compound:

  • Purpose : Enable tracking of molecular pathways in metabolism or synthesis .
  • Synthesis : Require specialized protocols to introduce 13C isotopes, often via labeled precursors or exchange reactions .
  • Cost: Typically more expensive than non-labeled analogs due to isotopic enrichment processes.

Differentiator : this compound is unique in its role as a reagent (vs. substrates like 13C-glucose), making it critical for studying carbonylations and phosgene-like reactivity in controlled settings.

Data Tables

Table 1: Physical/Chemical Properties of this compound

Property Value
Molecular Formula C3Cl6O3
Molecular Weight 299.726 g/mol
Boiling Point 203–206 °C
Melting Point 79–83 °C
GHS Classification Toxic (6.1), Corrosive (8)

Table 2: Isotopic vs. Non-isotopic Triphosgene

Aspect This compound Non-labeled Triphosgene
Isotopic Content 3 × 13C atoms Natural 12C abundance
Analytical Use NMR, mass spectrometry Limited
Cost Higher Lower

Biological Activity

Triphosgene-13C3, a carbon-13 isotopologue of triphosgene, is primarily known for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activity, particularly in the context of medicinal chemistry and biochemical research, warrants detailed exploration. This article synthesizes existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Overview of this compound

Triphosgene (C3Cl6O3) is a reagent used to generate isocyanates and carbamates from amines and alcohols. The incorporation of the carbon-13 isotope allows for tracking and studying metabolic pathways and interactions at the molecular level. This isotopic labeling is crucial in various biochemical assays, especially in enzyme kinetics and drug development.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The compound acts primarily through the following mechanisms:

  • Formation of Carbamates : this compound can react with amines to form carbamates, which are known to modulate enzyme activity. These carbamates can serve as inhibitors or substrates in enzymatic reactions, influencing metabolic pathways.
  • Isocyanate Generation : Upon reaction with amines, triphosgene can produce isocyanates that may covalently modify proteins, potentially altering their function or stability.

Biological Applications

The isotopically labeled nature of this compound enhances its utility in various biological contexts:

  • Enzyme Activity Studies : The use of ¹³C-labeled compounds allows researchers to study enzyme kinetics with greater precision. For instance, the incorporation of this compound in assays has been shown to facilitate the understanding of substrate interactions and enzyme mechanisms.
  • Drug Development : In medicinal chemistry, this compound is employed to synthesize potential drug candidates. Its ability to generate reactive intermediates makes it valuable for developing compounds that target specific biological pathways.
  • Protein Interaction Studies : The compound's reactivity with amino acids enables it to be used in studying protein-ligand interactions, crucial for understanding cellular signaling and metabolic regulation.

Study 1: Enzyme Kinetics

A study published in Bioorganic & Medicinal Chemistry utilized this compound to investigate the kinetics of a specific enzyme involved in drug metabolism. The results indicated that the isotopically labeled carbamates formed from the reaction significantly altered the enzyme's activity profile compared to unlabeled counterparts, demonstrating the utility of this compound in kinetic studies .

Study 2: Synthesis of Anticancer Agents

Another research effort focused on using this compound to synthesize novel anticancer agents. The study highlighted how the compound facilitated the formation of carbamate derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Enzyme KineticsAltered activity profiles with ¹³C-labeled carbamates
Anticancer Agent SynthesisSelective cytotoxicity against cancer cells
Protein InteractionEnhanced understanding of ligand binding through isotopic labeling

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Triphosgene-¹³C₃ in synthetic chemistry applications?

Isotopic purity is critical for studies using ¹³C-labeled compounds. Methodologically, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹³C-NMR can confirm isotopic enrichment by analyzing peak splitting patterns and absence of unlabeled carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS detects isotopic distribution anomalies, distinguishing ¹³C₃-labeled Triphosgene from unlabeled analogs .
  • Infrared (IR) Spectroscopy : Compare vibrational modes of labeled vs. unlabeled compounds to identify isotopic shifts in carbonyl stretches.

Q. What safety protocols are essential when handling Triphosgene-¹³C₃ in laboratory settings?

Triphosgene-¹³C₃ is classified as a toxic, corrosive solid (UN 2928, Class 6.1/8). Key protocols include:

  • Controlled Environment : Use fume hoods with HEPA filters to prevent inhalation of toxic decomposition products (e.g., phosgene) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis.

Q. How should researchers design experiments to study the decomposition kinetics of Triphosgene-¹³C₃?

  • Controlled Variables : Temperature, humidity, and solvent polarity (e.g., comparing hydrolysis rates in THF vs. DCM).
  • Analytical Techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time decomposition products .
  • Isotopic Tracers : Leverage ¹³C labeling to track carbon flow during degradation pathways, enabling precise mechanistic insights .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported reaction efficiencies of Triphosgene-¹³C₃ in peptide coupling reactions?

Discrepancies in yield may arise from isotopic effects or solvent interactions. To address this:

  • Comparative Studies : Run parallel reactions with unlabeled Triphosgene under identical conditions to isolate isotopic effects .
  • Computational Modeling : Use DFT calculations to evaluate ¹³C-induced electronic changes in transition states .
  • Kinetic Isotope Effect (KIE) Analysis : Measure rate differences between labeled/unlabeled systems to quantify isotopic impacts .

Q. How can isotopic labeling with Triphosgene-¹³C₃ enhance mechanistic studies in organocatalysis?

  • Pathway Tracing : ¹³C-labeled intermediates can be tracked via LC-MS or isotope-ratio mass spectrometry (IRMS) to map catalytic cycles .
  • Stereochemical Analysis : Combine ¹³C NMR with chiral HPLC to correlate isotopic labeling with enantioselectivity in asymmetric reactions.
  • Cross-Validation : Triangulate data from labeled experiments with computational simulations (e.g., MD simulations) to validate mechanistic hypotheses .

Q. What strategies mitigate data variability when quantifying Triphosgene-¹³C₃ in trace-level environmental samples?

  • Sample Preparation : Use solid-phase microextraction (SPME) to concentrate analytes while minimizing hydrolysis .
  • Calibration Standards : Prepare isotope-dilution standards (e.g., ¹³C₃-labeled internal standards) to correct for matrix effects in GC-MS .
  • Statistical Robustness : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, humidity) affecting detection limits .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in isotopic enrichment levels reported across studies?

  • Interlaboratory Comparisons : Participate in round-robin trials to standardize analytical protocols (e.g., NMR acquisition parameters) .
  • Metadata Transparency : Document instrument calibration methods, solvent purity, and environmental conditions in supplementary materials .
  • Reproducibility Tests : Replicate key experiments with independent batches of Triphosgene-¹³C₃ to confirm consistency .

Properties

IUPAC Name

bis(trichloro(113C)methyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLLCMEDAXFR-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745884
Record name Bis[trichloro(~13~C)methyl] (~13~C)carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-90-3
Record name Bis[trichloro(~13~C)methyl] (~13~C)carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-90-3
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Synthesis routes and methods I

Procedure details

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide was converted to the corresponding oxazolidinone by reaction with triphosgene. The resulting product was analyzed by proton NMR and the stereochemistry of the product was determined by the coupling constants (J value) for the protons at C-4 and C-5 of the cyclized derivatives. Based on literature values for similar products (Tsuda, M.; Muraoka, Y.; Nagai, M.; Aoyagi, T.; Takeuchi, T. J. Antibiotics 1996, 49, 281-286, Herranz, R.; Castro-Pichel, J.; Vinuesa, S.; Garcia-López. M. T. J. Org. Chem. 1990, 55, 2232, Williams, T. M.; Crumbie, R.; Mosher, H. S. J. Org. Chem. 1985, 50, 91-97), the cis-isomer (J4,5=8.8 Hz) was obtained exclusively from the reaction of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide with triphosgene, indicating that the absolute configuration of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide was (2S,3S).
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Synthesis routes and methods II

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
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Retrosynthesis Analysis

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